N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine
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Overview
Description
N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 3-methoxyaniline with methylsulfonyl chloride to form N-(3-methoxyphenyl)-N-methylsulfonamide. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include steps like purification through crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interacting with receptors, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine
- N-(3-methoxyphenyl)-N-(methylsulfonyl)valine
- N-(3-methoxyphenyl)-N-(methylsulfonyl)leucine
Uniqueness
N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and a methylsulfonyl group. These features may confer distinct chemical and biological properties compared to other glycine derivatives.
Properties
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-9-5-3-4-8(6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYAHQJFNFMBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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